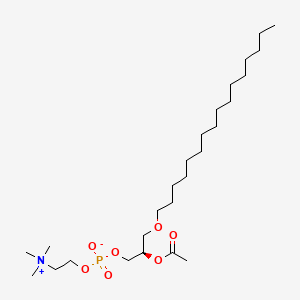

C16-PAF

説明

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225377 | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-68-7 | |

| Record name | Platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platelet Activating Factor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Platelet-activating factor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biological function of C16-PAF?

An In-Depth Technical Guide to the Biological Function of C16-PAF

Introduction

Platelet-Activating Factor (PAF) is a family of potent, naturally occurring phospholipid mediators that play crucial roles in a wide array of physiological and pathological processes.[1][2] The most potent and well-studied member of this family is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as this compound.[3] It is an ether phospholipid produced by various cell types, including inflammatory cells like neutrophils, monocytes, and platelets, upon stimulation.[4][5] As a powerful intercellular messenger, this compound exerts its diverse biological effects at remarkably low concentrations, often in the picomolar to nanomolar range, by binding to a specific G-protein coupled receptor.

This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its mechanism of action, downstream signaling pathways, and its multifaceted roles in inflammation, thrombosis, cancer, and reproduction. The guide includes summaries of quantitative data and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of this compound's properties is fundamental for experimental design.

| Property | Value | References |

| Chemical Name | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Molecular Formula | C26H54NO7P | |

| Molecular Weight | 523.68 g/mol | |

| CAS Number | 74389-68-7 | |

| Solubility | Soluble in water (up to 100 mM), DMF, Ethanol, PBS (pH 7.2) | |

| Storage | Store at -20°C as a lyophilized powder. Solutions are unstable and should be prepared fresh. |

Biosynthesis and Catabolism

This compound homeostasis is tightly regulated by its synthesis and degradation pathways. It is synthesized through two primary routes: the de novo pathway and the remodeling pathway. The remodeling pathway is considered the primary source of PAF in inflammatory responses. Catabolism and inactivation of this compound occur via PAF acetylhydrolases (PAF-AH), which remove the acetyl group at the sn-2 position, yielding the biologically inactive metabolite, lyso-PAF.

Mechanism of Action: The PAF Receptor and Signaling

This compound exerts its effects by binding to a single, high-affinity Platelet-Activating Factor Receptor (PAFR). The PAFR is a classic G-protein coupled receptor (GPCR) with seven transmembrane domains, expressed on the plasma and nuclear membranes of numerous cell types, including platelets, neutrophils, eosinophils, macrophages, endothelial cells, and various cancer cells.

Upon ligand binding, the PAFR undergoes a conformational change, allowing it to couple with and activate several heterotrimeric G proteins, primarily Gq and Gi, and to a lesser extent, G12/13. This initiates a cascade of intracellular signaling events.

-

Gq Pathway : Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gi Pathway : Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Other Pathways : PAFR activation also stimulates phospholipases A2 (PLA2) and D (PLD), and activates multiple kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38) and the PI3K/Akt pathway.

These signaling cascades culminate in a wide range of cellular responses, including platelet aggregation, inflammation, chemotaxis, degranulation, and gene transcription.

Core Biological Functions

This compound is a pleiotropic mediator involved in numerous biological systems.

Inflammation and Immunity

This compound is one of the most potent pro-inflammatory lipid mediators.

-

Leukocyte Activation : It is a powerful chemoattractant for polymorphonuclear neutrophils, stimulating their migration, aggregation, and degranulation over a concentration range of 10⁻¹⁰ to 10⁻⁵ M.

-

Vascular Permeability : It induces a potent, dose-dependent increase in vascular permeability, leading to plasma extravasation and edema.

-

Cytokine Production : In macrophages, this compound stimulates the production of reactive oxygen species and pro-inflammatory cytokines like IL-6.

-

Pathological Inflammation : Due to these roles, this compound is implicated in the pathophysiology of inflammatory diseases such as asthma, sepsis, necrotizing enterocolitis, and atherosclerosis.

Hemostasis and Thrombosis

As its name suggests, this compound is a potent activator of platelets.

-

Platelet Aggregation : It induces rapid platelet shape change and aggregation. This compound is noted to be a more potent mediator of platelet aggregation than the C18-PAF isoform.

-

Thrombosis : By activating platelets and linking the inflammatory and thrombotic cascades, the PAF signaling system can trigger and amplify thrombotic events, particularly in the context of sepsis and acute injury.

Cancer Biology

The PAF/PAFR signaling axis plays a significant role in oncology.

-

Tumor Growth and Proliferation : PAFR is expressed in many cancer cell types, and its activation can promote oncogenic transformation, cell proliferation, and angiogenesis.

-

Metastasis : By increasing vascular permeability and promoting cell migration and invasion, this compound can facilitate tumor metastasis. In non-small cell lung cancer, the PAF/PAFR pathway has been shown to stimulate the STAT3 pathway, promoting invasion.

-

Immune Evasion : this compound contributes to an immunosuppressive tumor microenvironment, potentially by upregulating regulatory T cells (Tregs), which can hinder anti-tumor immune responses.

Reproductive Biology

This compound is an important signaling molecule in both male and female reproduction.

-

Sperm Function : PAF is present in spermatozoa and is involved in regulating sperm motility, capacitation, and the acrosome reaction. PAF content in human sperm shows a positive correlation with fertility and pregnancy outcomes.

-

Fertilization and Implantation : PAF enhances fertilization rates and is believed to be a critical paracrine factor in embryo implantation. PAF antagonists have been shown to interfere with ovulation and implantation in animal models.

Quantitative Data Summary

The biological activity of this compound is highly concentration-dependent. The following table summarizes key quantitative data from published studies.

| Biological Response | Cell/System Type | Effective Concentration Range | Key Findings | References |

| Neutrophil Activation | Human Neutrophils | 10⁻¹⁰ M to 10⁻⁵ M | Stimulation of exocytosis, migration, superoxide (B77818) production, and aggregation. | |

| Neutrophil Chemokinesis | Human Neutrophils | Not specified | C18:0 PAF was a more potent chemoattractant than C16:0 PAF in vitro. | |

| Neuronal Loss | PAFR⁻/⁻ Neuronal Cultures | 0.5 µM - 1.5 µM | Elicits significant, concentration-dependent neuronal loss in PAFR-deficient cells. | |

| Platelet Aggregation | Rabbit Platelets | Not specified | Induces significant platelet aggregation (50% of PAF maximum). | |

| Renal Vasodilation | Anesthetized Rats | Not specified (dose-dependent) | Caused a 6-15% increase in renal blood flow. | |

| Cutaneous Inflammation | Human Skin (Intradermal) | Not specified (dose-dependent) | Induced dose-dependent increases in weal volume and flare area. |

Key Experimental Protocols

Investigating the function of this compound requires specific cellular and analytical assays. Below are outlines of key methodologies.

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the directed migration of neutrophils toward a chemoattractant like this compound.

Objective : To quantify the chemotactic activity of this compound on isolated human neutrophils.

Methodology :

-

Neutrophil Isolation : Isolate polymorphonuclear neutrophils (PMNs) from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified PMNs in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Agarose (B213101) Plate Preparation : Prepare a 1.2% agarose solution in a buffered salt solution with 10% heat-inactivated serum. Pour the solution into petri dishes and allow it to solidify.

-

Well Cutting : Cut a series of three wells (typically 3 mm in diameter) in a straight line in the agarose.

-

Cell and Reagent Loading :

-

Outer Well : Load with the chemoattractant (e.g., this compound at various concentrations, from 10⁻¹⁰ M to 10⁻⁶ M).

-

Center Well : Load with the isolated neutrophils.

-

Inner Well : Load with a negative control (buffer).

-

-

Incubation : Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 hours. During this time, the chemoattractant diffuses through the agarose, creating a concentration gradient, and the neutrophils migrate under the agarose toward it.

-

Analysis : After incubation, fix the cells (e.g., with methanol) and stain them (e.g., with Giemsa stain). Measure the distance of cell migration from the margin of the center well toward the chemoattractant well using a microscope with a calibrated eyepiece. The chemotactic differential is the distance migrated toward the attractant minus the distance of random migration toward the control.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for measuring platelet aggregation in response to agonists like this compound.

Objective : To measure the extent and rate of platelet aggregation induced by this compound in platelet-rich plasma (PRP).

Methodology :

-

PRP Preparation : Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP) as the supernatant. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Instrument Setup : Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP (opaque) and 100% aggregation with PPP (clear).

-

Assay Performance :

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Allow the sample to stabilize for a few minutes.

-

Add a specific concentration of this compound to the cuvette to initiate aggregation.

-

-

Data Recording : The aggregometer records the increase in light transmission as platelets aggregate and fall out of suspension. The output is a curve showing the percentage of aggregation over time.

-

Analysis : From the aggregation curve, determine key parameters such as the maximum percentage of aggregation, the time to reach maximum aggregation, and the initial slope of the aggregation curve.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PAF isoforms in biological samples.

Objective : To accurately measure the concentration of this compound in plasma or other biological matrices.

Methodology :

-

Sample Preparation : Extract lipids from the biological sample (e.g., plasma) using a solvent extraction method (e.g., Bligh-Dyer or Folch extraction). Include an internal standard (e.g., a deuterated PAF analog) to correct for extraction losses and matrix effects.

-

Chromatographic Separation : Inject the lipid extract onto a liquid chromatography system, typically using a reverse-phase C18 column. Use a gradient elution with solvents like methanol, water, and acetonitrile (B52724) containing a modifier (e.g., formic acid or ammonium (B1175870) formate) to separate this compound from other lipids, particularly the isobaric lysophosphatidylcholines (lyso-PCs).

-

Mass Spectrometric Detection : The eluent from the LC is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Analysis : Use Multiple Reaction Monitoring (MRM) for detection.

-

Parent Ion : The quadrupole Q1 is set to select the m/z of the this compound precursor ion.

-

Fragment Ion : The selected ion is fragmented in the collision cell (Q2), and the quadrupole Q3 is set to select a specific product ion. For PAF, the dominant fragment ion is the phosphocholine (B91661) headgroup at m/z 184.

-

-

Data Analysis : Quantify this compound by comparing the peak area of the m/z 184 transition for the endogenous compound to that of the known concentration of the internal standard. A key challenge is interference from lyso-PCs, which also produce an m/z 184 fragment. The method can be refined by monitoring a second, less abundant fragment ion (m/z 104) which is produced by lyso-PC but not PAF, to ensure accurate identification.

Conclusion

This compound is a profoundly potent lipid mediator with a diverse and critical set of biological functions. Through its interaction with the PAFR, it initiates a complex network of signaling pathways that are central to the regulation of inflammation, hemostasis, cancer progression, and reproduction. Its role as a key driver in both physiological processes and a wide range of pathologies makes the this compound/PAFR axis a subject of intense research and a compelling target for therapeutic intervention in inflammatory diseases, thrombosis, and oncology. A thorough understanding of its molecular mechanisms, supported by robust quantitative and methodological approaches, is essential for advancing research and developing novel diagnostics and therapeutics targeting this system.

References

- 1. PAF | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 4. rndsystems.com [rndsystems.com]

- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

C16-PAF Mechanism of Action in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a critical role in a diverse range of physiological and pathological processes, most notably in inflammation. C16-PAF, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is one of the most abundant and biologically active forms of PAF. Its involvement in inflammatory cascades, from acute allergic reactions to chronic inflammatory diseases, makes it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the inflammatory response, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways and experimental workflows.

Core Mechanism of Action: The PAF Receptor and Downstream Signaling

This compound exerts its pro-inflammatory effects primarily through binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR).[1][2] This receptor is expressed on the surface of a wide variety of cells involved in the inflammatory response, including neutrophils, macrophages, monocytes, platelets, and endothelial cells.[1][3] The binding of this compound to PAFR initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses characteristic of inflammation.

The PAFR is coupled to multiple G-proteins, including Gq, Gi, and G12/13, allowing for the activation of a diverse array of downstream signaling pathways.[1] Key signaling cascades activated by this compound include:

-

Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound is a potent activator of the MAPK family, including ERK, p38, and JNK. These kinases are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

-

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: The PI3K-Akt pathway is another important signaling axis activated by this compound, playing a role in cell survival, proliferation, and migration.

A simplified representation of the primary this compound signaling pathway is depicted below.

Caption: this compound signaling through the PAF receptor.

Quantitative Data on this compound Bioactivity

The following tables summarize key quantitative data related to the biological activity of this compound in the inflammatory response.

Table 1: Receptor Binding Affinity of this compound

| Cell Type/Tissue | Species | Dissociation Constant (Kd) | Reference(s) |

| Peritoneal Polymorphonuclear Leukocytes | Rat | 4.74 nM | |

| Tracheal Epithelial Cells | Guinea Pig | 4.3 nM |

Table 2: Cellular Responses to this compound

| Cell Type | Response Measured | Effective Concentration (EC50) / Concentration Range | Reference(s) |

| Human Neutrophils | Membrane Depolarization | 14 - 128 nM | |

| Mouse Macrophages | Intracellular Ca²⁺ Increase | 0.1 ng/mL (lowest effective dose) | |

| Human Monocytic Cell Line (THP-1) | IL-1β Release | Multiphasic dose-response | |

| Human Macrophages | IL-6 Production | Potent mediator | |

| Human Macrophages | Reactive Oxygen Species (ROS) Production | Potent mediator |

Table 3: In Vivo Inflammatory Responses to this compound

| Animal Model | Inflammatory Response | Effective Dose / Concentration | Reference(s) |

| Guinea Pig | Increased Vascular Permeability | Dose-dependent | |

| Mouse | Paw Edema | 1.9 nmol/paw |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol 1: PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for its receptor.

Materials:

-

Cell membranes from a PAFR-expressing cell line or primary cells

-

[³H]-PAF (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a microtiter plate, add a constant concentration of [³H]-PAF to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki (and subsequently Kd) can be calculated.

References

An In-depth Technical Guide to the C16-PAF Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the C16-Platelet-Activating Factor (C16-PAF) signaling pathway. This compound, a potent phospholipid mediator, is an endogenous ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3][4] The activation of PAFR by this compound initiates a cascade of intracellular events crucial to various physiological and pathological processes, including inflammation, immune responses, and vascular permeability.[5] This document details the core signaling cascades, presents quantitative data from relevant studies, provides detailed experimental protocols for pathway analysis, and visualizes these concepts using structured diagrams.

The this compound Signaling Cascade

This compound, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, exerts its effects by binding to the PAFR, a seven-transmembrane receptor. This interaction triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families, and potentially G12/13. This activation serves as the primary signal transduction event, initiating multiple downstream effector pathways.

1.1 Gq-Mediated Phospholipase C (PLC) Pathway

Upon coupling with PAFR, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing various cellular responses.

1.2 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK/ERK pathway. This activation can occur through several mechanisms, often downstream of G-protein activation. For instance, PKC activation via the PLC pathway can lead to the activation of the Raf-MEK-ERK cascade. Additionally, studies indicate that PAF-induced ERK phosphorylation can be mediated by Phosphoinositide 3-kinase (PI3K). The activation of ERK1/2 (p44/42 MAPK) leads to the phosphorylation of transcription factors and other proteins, regulating gene expression and cellular processes like proliferation and inflammation.

Quantitative Analysis of this compound Signaling

Quantitative data is essential for designing experiments and understanding the potency and efficacy of this compound. The following table summarizes concentrations used in various in-vitro studies to elicit specific cellular responses.

| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |

| Neuronal Loss | PAFR-/- Neuronal Cultures | 0.5 - 1.5 µM | Concentration-dependent neuronal loss after 24 hours. | |

| Caspase Activation | PAFR-/- Neurons | 1 µM | Activation of caspase 7 after 24 hours. | |

| Bacterial Growth Inhibition | M. smegmatis, M. bovis BCG | 1 - 25 µg/ml | Time-dependent inhibition of bacterial growth. | |

| Renal Vasodilation | Male Wistar Rats (in vivo) | Not Specified | Dose-dependent increase in renal blood flow (6-15%). |

Key Experimental Protocols

Analyzing the this compound signaling pathway involves a variety of techniques. Below are detailed protocols for two fundamental assays: measurement of intracellular calcium mobilization and analysis of MAPK/ERK activation.

3.1 Protocol: Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent Ca2+ indicator, such as Fura-2, to measure changes in intracellular calcium concentration ([Ca2+]i) following this compound stimulation.

Methodology:

-

Cell Preparation:

-

Plate cells (e.g., HEK-293 expressing PAFR, neutrophils) on glass coverslips in a 6-well plate.

-

Culture cells in appropriate media until they reach 70-80% confluency.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM.

-

Wash cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Incubate cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with the salt solution to remove extracellular dye.

-

Incubate the cells in the salt solution for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

-

-

Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or within a fluorometer.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

-

Record a stable baseline fluorescence ratio for 1-2 minutes.

-

Add this compound at the desired final concentration and continue recording for several minutes to capture the full calcium response (initial peak and subsequent plateau).

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.

-

This ratio minimizes effects from dye bleaching, loading variations, or cell thickness.

-

The change in the ratio from baseline indicates the cellular response to this compound.

-

3.2 Protocol: Analysis of MAPK/ERK Pathway Activation by Western Blot

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2), a key indicator of MAPK pathway activation, in response to this compound stimulation using Western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

To minimize basal signaling, serum-starve the cells for 12-24 hours.

-

Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-Phospho-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify band intensities using image analysis software and express p-ERK levels relative to total ERK.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]

- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of C16-PAF and the Platelet-Activating Factor Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between C16-Platelet-Activating Factor (C16-PAF) and its receptor, the Platelet-Activating Factor Receptor (PAFR). This compound, a potent phospholipid mediator, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through high-affinity binding to PAFR, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. Understanding the quantitative aspects of this interaction and the methodologies to study it is paramount for the development of novel therapeutics targeting PAF-related pathologies.

Quantitative Analysis of this compound and PAFR Interaction

The binding affinity and functional potency of this compound for the human PAFR are crucial parameters for researchers in this field. The following tables summarize key quantitative data from studies on this interaction.

| Parameter | Ligand | Receptor | Cell Line/System | Value | Reference |

| Binding Affinity (Kd) | [3H]PAF | Human recombinant PAFR | Modified HEPES buffer | 1.5 nM | [1] |

| [3H]PAF | Human PAFR | Polymorphonuclear leukocytes | High affinity: 0.31 ± 0.05 nMLow affinity: 11.1 ± 1.5 nM | [2] |

| Parameter | Agonist | Receptor | Assay | Cell Line | EC50 | Reference |

| Functional Activity (EC50) | This compound | Human PAFR | Calcium Mobilization | Not Specified | Varies by cell type and assay conditions |

Core Signaling Pathways of PAFR Activation

Upon binding of this compound, the Platelet-Activating Factor Receptor (PAFR) undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of downstream signaling events that ultimately mediate the diverse physiological and pathological effects of PAF.

The activation of the Gq pathway is a central event, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a key signaling event that activates a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.

Simultaneously, DAG activates PKC, which phosphorylates a wide range of cellular proteins, further propagating the signal. In addition to the Gq pathway, PAFR activation can also lead to the stimulation of other phospholipases, such as phospholipase D (PLD) and phospholipase A2 (PLA2), as well as the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways. These signaling pathways collectively regulate a broad spectrum of cellular responses, including inflammation, cell proliferation, and apoptosis.

Key Experimental Protocols

To investigate the interaction between this compound and PAFR, several key in vitro assays are routinely employed. These assays allow for the quantitative assessment of ligand binding, functional receptor activation, and downstream cellular responses.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample. It involves the use of a radiolabeled ligand (e.g., [3H]this compound) that binds specifically to the receptor of interest.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human PAFR.

-

Harvest the cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

-

For saturation binding experiments, add increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of wells should also contain a high concentration of unlabeled this compound (e.g., 10 µM).

-

For competition binding experiments, add a fixed concentration of [3H]this compound (typically near its Kd value) and increasing concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method to determine the potency (EC50) of agonists.

Detailed Methodology:

-

Cell Preparation:

-

Seed Human Embryonic Kidney 293 (HEK293) cells stably expressing the human PAFR into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Incubate the cells at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.

-

Plot the change in fluorescence against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

-

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound. It is a key functional assay for evaluating the pro-inflammatory activity of PAF.

Detailed Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

Resuspend the purified neutrophils in an appropriate assay medium.

-

-

Chemotaxis Assay (Boyden Chamber):

-

Use a Boyden chamber, which consists of an upper and a lower well separated by a porous membrane (typically 3-5 µm pore size).

-

Add the chemoattractant, this compound, at various concentrations to the lower wells.

-

Add the isolated neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration through the pores towards the chemoattractant.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields using a light microscope.

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of this compound.

-

The results will indicate the chemotactic potency of this compound for neutrophils.

-

This technical guide provides a comprehensive overview of the interaction between this compound and PAFR, including quantitative data, signaling pathways, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the multifaceted roles of the PAF system in health and disease.

References

The Role of C16-PAF in Anti-Apoptotic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) in promoting cell survival through the activation of anti-apoptotic pathways. As a potent phospholipid mediator, this compound's engagement with its receptor triggers a cascade of intracellular signaling events that ultimately suppress programmed cell death. This document details the core signaling pathways, presents quantitative data from key experimental findings, provides detailed experimental protocols, and offers visual representations of the molecular interactions involved.

Core Concepts: this compound and Anti-Apoptotic Signaling

This compound is a naturally occurring isoform of the Platelet-Activating Factor (PAF) family of lipids. It exerts its biological effects primarily through binding to the G-protein coupled PAF receptor (PAFR). This interaction initiates a signaling cascade that can lead to diverse cellular responses, including a potent anti-apoptotic effect. The inhibition of caspase-dependent cell death is a key outcome of this compound signaling.

The anti-apoptotic functions of this compound are of significant interest in various fields, including cancer research, where tumor cells may exploit this pathway to evade therapies that aim to induce apoptosis. Understanding the molecular mechanisms underlying this compound-mediated cell survival is crucial for the development of novel therapeutic strategies.

Key Anti-Apoptotic Signaling Pathways Activated by this compound

The binding of this compound to PAFR activates several key signaling pathways that converge to inhibit apoptosis. These include the PI3K/Akt pathway, the MEK/ERK pathway, and the NF-κB signaling cascade.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. Upon this compound binding to PAFR, the associated G-proteins (Gq and Gi) can lead to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1.

Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis. A key mechanism is the phosphorylation and inactivation of pro-apoptotic Bcl-2 family members, such as Bad. Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This ultimately preserves mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

The MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another crucial downstream effector of this compound signaling. This compound is a potent activator of MEK and ERK.[1] Activation of this pathway can promote cell survival through several mechanisms. Activated ERK can phosphorylate and regulate the activity of various transcription factors and downstream kinases. For instance, ERK can phosphorylate and inactivate the pro-apoptotic protein Bim. Furthermore, the MEK/ERK pathway can lead to the upregulation of anti-apoptotic proteins from the Bcl-2 family.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and cell survival. PAF has been shown to induce NF-κB activation.[2] In the context of anti-apoptosis, activated NF-κB translocates to the nucleus and promotes the transcription of a range of anti-apoptotic genes. These include genes encoding for inhibitor of apoptosis proteins (IAPs) and anti-apoptotic Bcl-2 family members like Bcl-xL.[3]

Quantitative Data on this compound Anti-Apoptotic Effects

The following tables summarize quantitative data from studies investigating the anti-apoptotic effects of this compound.

| Table 1: Effect of this compound on Cell Viability | |

| Cell Type | U-2 OS (human osteosarcoma) |

| Treatment | Gradient concentrations of this compound for 12 hours |

| Assay | Cell Viability Assay |

| Results | This compound demonstrated a dose-dependent effect on cell viability. |

| Reference | [4] |

| Table 2: Effect of this compound on Caspase Activation in PAFR-deficient Neurons | |

| Cell Type | Cerebellar granule neurons (CGNs) from PAFR-/- mice |

| Treatment | 1 µM this compound for 24 hours |

| Assay | Western Blot Analysis |

| Results | Activated caspase 7 but not caspase 3. |

| Reference | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-apoptotic role of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

-

This compound (Cayman Chemical, Cat. No. 60910 or equivalent)

-

Cell line of interest (e.g., U-2 OS, HUVEC)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., ethanol).

-

Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of Protein Phosphorylation and Expression

This protocol details the detection of phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and the expression levels of Bcl-2 and Bax in response to this compound treatment.

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (total)

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (ERK1/2) (total)

-

Rabbit anti-Bcl-2

-

Rabbit anti-Bax

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 24 hours for protein expression).

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and protein of interest levels to the loading control (β-actin).

-

Caspase-3 Activity Assay (Colorimetric)

This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound.

Materials:

-

This compound

-

Cell line of interest

-

Caspase-3 Colorimetric Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar) containing:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Caspase-3 substrate (DEVD-pNA)

-

DTT

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Induce Apoptosis and Prepare Cell Lysates:

-

Seed cells in culture dishes and treat with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound for the desired time.

-

Harvest 1-5 x 106 cells per sample.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant to a fresh tube.

-

-

Assay Procedure:

-

Determine the protein concentration of each lysate.

-

Add 50 µL of 2x Reaction Buffer (with DTT) to each well of a 96-well plate.

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

-

Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the caspase-3 activity based on the absorbance values, comparing the this compound-treated samples to the control samples.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-mediated anti-apoptosis.

Caption: this compound anti-apoptotic signaling pathways.

Caption: Western blot experimental workflow.

Conclusion

This compound plays a significant role in promoting cell survival by activating multiple, interconnected anti-apoptotic signaling pathways. The activation of the PI3K/Akt, MEK/ERK, and NF-κB pathways leads to the inhibition of pro-apoptotic proteins and the upregulation of anti-apoptotic factors, ultimately suppressing caspase-dependent cell death. The detailed understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is essential for researchers and drug development professionals seeking to modulate apoptotic processes in various pathological conditions. Further research into the cell-type specific nuances of this compound signaling will continue to unveil new therapeutic opportunities.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

C16-PAF: A Potent Activator of the MAPK and MEK/ERK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a major molecular species of Platelet-Activating Factor (PAF), is a potent lipid mediator involved in a diverse range of physiological and pathological processes.[1][2] As a ligand for the G-protein-coupled PAF receptor (PAFR), this compound triggers a cascade of intracellular signaling events.[2][3] A critical and well-documented consequence of PAFR activation by this compound is the robust stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway.[3] This signaling axis is a central regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival, making its modulation by this compound a key area of interest in inflammation, immunology, and cancer research.

This technical guide provides a comprehensive overview of the role of this compound as a potent activator of the MAPK and MEK/ERK pathways. It consolidates quantitative data, details experimental protocols for studying this activation, and provides visual representations of the key signaling events and workflows.

Data Presentation: Quantitative Effects of this compound on MAPK and MEK/ERK Activation

The activation of the MEK/ERK pathway by this compound is both dose- and time-dependent. The following tables summarize key quantitative findings from the literature.

| Parameter | Cell Type | Value | Reference |

| EC50 for ERK1 Phosphorylation | Bovine Neutrophils | 30 nM | |

| EC50 for ERK2 Phosphorylation | Bovine Neutrophils | 13 nM |

Table 1: Dose-Response Data for this compound-Induced ERK Phosphorylation. This table presents the half-maximal effective concentration (EC50) of this compound required to induce the phosphorylation of ERK1 and ERK2 in bovine neutrophils.

| Time Point | Event | Cell Type | Observation | Reference |

| 2 minutes | Maximal Phosphorylation | Bovine Neutrophils | Peak phosphorylation of a 44 kDa protein (likely ERK) | |

| 10 minutes | Decline in Phosphorylation | Bovine Neutrophils | Phosphorylation returns to basal levels | |

| 24 hours | Neuronal Cell Death | Cerebellar Granule Neurons | Significant concentration-dependent cell loss at 0.5-1.5 µM |

Table 2: Time-Course of this compound-Induced Cellular Events. This table outlines the kinetics of cellular responses to this compound stimulation, highlighting the rapid and transient nature of ERK phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound-Induced MAPK/ERK Signaling Pathway

Caption: this compound binds to its receptor, initiating a cascade involving G-proteins, PI3K, and tyrosine kinases, leading to Raf, MEK, and ERK activation.

Experimental Workflow for Investigating this compound Effects

Caption: A typical workflow for studying this compound's effects, from cell culture and stimulation to downstream analysis and data interpretation.

Logical Relationship of this compound Activation of the MAPK/ERK Pathway

Caption: The logical flow of events from this compound binding to its receptor to the eventual cellular response mediated by the MAPK/ERK pathway.

Experimental Protocols

Cell Culture and Stimulation with this compound

This protocol is a general guideline and should be optimized for the specific cell type being used.

Materials:

-

Cell line of interest (e.g., neutrophils, neuronal cells, or a cell line overexpressing PAFR)

-

Complete cell culture medium

-

Serum-free medium

-

This compound (stored as a stock solution, e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Serum Starvation: Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium. Incubate for 4-24 hours to reduce basal levels of MAPK/ERK activation.

-

Preparation of this compound Working Solutions: Dilute the this compound stock solution in serum-free medium to the desired final concentrations. For a dose-response experiment, prepare a serial dilution.

-

Cell Stimulation: Remove the serum-free medium from the cells and add the this compound working solutions. For a time-course experiment, add the this compound at different time points before cell lysis. For dose-response experiments, incubate for a fixed time (e.g., 5-15 minutes).

-

Termination of Stimulation: After the desired incubation time, immediately place the plate on ice and proceed to cell lysis.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the detection of phosphorylated MEK and ERK, key indicators of pathway activation.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-MEK1/2, anti-phospho-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the stimulated cells once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MEK or phospho-ERK overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (for total ERK): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK.

In Vitro MEK Kinase Assay

This assay directly measures the enzymatic activity of MEK immunoprecipitated from this compound-stimulated cells.

Materials:

-

Immunoprecipitation lysis buffer

-

Anti-MEK1/2 antibody

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer

-

Recombinant inactive ERK2 (as a substrate)

-

ATP (including [γ-³²P]ATP for radioactive detection or using a phospho-specific ERK antibody for non-radioactive detection)

-

SDS-PAGE gels and autoradiography film or Western blot reagents

Procedure:

-

Immunoprecipitation of MEK: Lyse this compound-stimulated and control cells in immunoprecipitation lysis buffer. Incubate the lysates with an anti-MEK1/2 antibody, followed by the addition of Protein A/G agarose beads to pull down MEK.

-

Kinase Reaction: Wash the immunoprecipitated MEK beads. Resuspend the beads in kinase assay buffer containing recombinant inactive ERK2 and ATP (with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes to allow MEK to phosphorylate ERK2.

-

Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer.

-

Radioactive Detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film to visualize the phosphorylated ERK2.

-

Non-Radioactive Detection: Perform a Western blot as described in Protocol 2, using an antibody specific for phosphorylated ERK.

-

Conclusion

This compound is a powerful tool for investigating the MAPK/MEK/ERK signaling pathway. Its ability to potently and rapidly activate this cascade makes it an invaluable stimulus for studying the intricate regulatory mechanisms of this central signaling axis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of this compound and the PAFR in health and disease. Understanding the nuances of this compound-mediated signaling is crucial for the development of novel therapeutic strategies targeting inflammatory disorders, neurological conditions, and cancer.

References

An In-depth Technical Guide to the Synthesis of C16-PAF via the Remodeling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), a potent phospholipid mediator, through the remodeling pathway. This pathway is the primary source of Platelet-Activating Factor (PAF) during inflammatory responses.[1][2] The guide details the enzymatic steps, presents key quantitative data, outlines experimental protocols for analysis, and includes visualizations of the core processes.

The Remodeling Pathway: An Overview

The synthesis of this compound via the remodeling pathway is a two-step enzymatic process that occurs in response to various inflammatory stimuli.[1][3] This pathway utilizes existing membrane phospholipids, specifically alkyl-ether-linked phosphatidylcholine, as its starting material.[1] The activation of this pathway leads to the rapid production of PAF, which then acts as a powerful signaling molecule in processes such as platelet aggregation, inflammation, and neuronal differentiation.

The pathway begins with the action of Phospholipase A2 (PLA2) on a membrane phospholipid, which removes the fatty acid at the sn-2 position to produce an intermediate called lyso-PAF. This intermediate is then acetylated by a specific acetyltransferase, yielding the biologically active this compound. The activation of lyso-PAF acetyltransferase is considered a limiting factor in the generation of active PAF.

Caption: Enzymatic steps of the this compound remodeling pathway.

Key Enzymes and Quantitative Data

The remodeling pathway is primarily regulated by the activity of two key enzymes: Phospholipase A2 (PLA2) and Lyso-PAF Acetyltransferase (also known as Lysophosphatidylcholine (B164491) Acyltransferase, LPCAT).

-

Phospholipase A2 (PLA2): This superfamily of enzymes initiates the pathway by hydrolyzing the sn-2 ester bond of membrane glycerophospholipids. This action releases arachidonic acid (a precursor for eicosanoids) and generates the lyso-PAF intermediate. The activity of PLA2 is crucial for triggering the remodeling pathway.

-

Lyso-PAF Acetyltransferase (LPCAT1 and LPCAT2): These enzymes catalyze the final, rate-limiting step of the pathway: the transfer of an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PAF. While both LPCAT1 and LPCAT2 can catalyze this reaction, LPCAT2 is more closely associated with PAF synthesis during inflammatory responses. Under non-inflammatory conditions, these enzymes preferentially catalyze the acylation of lyso-PAF back to alkyl-PC, thus inactivating the pathway.

The following tables summarize quantitative data related to the enzymatic reactions and substrate concentrations used in experimental settings.

Table 1: Lyso-PAF Acetyltransferase (Lyso-PAF AT) Assay Conditions

| Parameter | Value | Source |

|---|---|---|

| Lyso-PAF Substrate Concentration | 20 µM | |

| Acetyl-CoA Substrate Concentration | 200 µM | |

| Incubation Temperature | 37°C | |

| Optimal pH | 7.4 | |

| Protein Concentration (Linear Range) | Up to 50 µg (250 µg/mL) |

| Required Cofactor | BSA (0.25 mg/mL) | |

Table 2: this compound Concentrations and Biological Activity

| Condition | Concentration | Observation | Source |

|---|---|---|---|

| Neuronal Loss Induction | 0.5 - 1.5 µM | Elicits concentration-dependent neuronal loss in PAFR-/- cultures. | |

| Caspase Activation | 1 µM | Activates caspase 7 in PAFR-/- neurons. | |

| Monocyte Self-Stimulation | 10 pM - 100 pM | Maximal (2-3 fold) increase in PAF synthesis by human monocytes. | |

| Detection Limit (LC-MS) | 2 pg | Limit of detection for PAF analysis. |

| Detection Limit (LC-MS/SRM) | 100 fmol | Limit of detection for PAF analysis. | |

Experimental Protocols

Accurate characterization of the this compound synthesis pathway requires robust experimental methods to measure enzyme activity and quantify the resulting lipid products.

Caption: A generalized experimental workflow for measuring enzyme activity.

Several methods exist for measuring PLA2 activity, including titrimetric, radiometric, and fluorometric assays. A fluorometric assay offers a sensitive and high-throughput adaptable option.

-

Principle: Active PLA2 cleaves a synthetic thiophospholipid substrate, producing a lysothiophospholipid. This product then reacts with a fluorogenic probe to generate a highly fluorescent product that can be measured.

-

Reagents:

-

PLA2 Assay Buffer

-

PLA2 Substrate (e.g., 1,2-bis(heptanoylthio) Glycerophosphocholine)

-

Fluorogenic Probe

-

Positive Control (e.g., Bee Venom PLA2)

-

Biological Sample (Tissue or cell lysates)

-

-

Procedure (General Outline):

-

Prepare samples (tissue homogenate or cell lysate) in PLA2 Assay Buffer.

-

Add the PLA2 substrate to all wells (samples, standards, and positive control).

-

Incubate the reaction, allowing the enzyme to cleave the substrate.

-

Add the fluorogenic probe, which reacts with the product of the enzymatic reaction.

-

Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm).

-

Calculate PLA2 activity based on the fluorescence signal relative to a standard curve.

-

This radiometric assay measures the incorporation of a radiolabeled acetyl group from acetyl-CoA into lyso-PAF to form PAF.

-

Principle: The assay quantifies the amount of radiolabeled PAF produced by incubating a protein sample with lyso-PAF and [³H]-acetyl-CoA. The reaction is stopped, and the product is precipitated and measured using liquid scintillation counting.

-

Reagents:

-

50 mM Tris-HCl buffer (pH 7.4) containing 0.25 mg/mL BSA.

-

Subcellular fractions of cells or tissues (containing 10–50 µg of total protein).

-

20 µM lyso-PAF.

-

200 µM [³H]-acetyl-CoA.

-

Cold trichloroacetic acid (TCA) solution (for stopping the reaction).

-

-

Procedure:

-

Combine the protein sample, lyso-PAF, and [³H]-acetyl-CoA in the Tris-HCl buffer in a final volume of 200 µL.

-

Incubate the mixture for 30 minutes at 37°C.

-

Stop the reaction by adding cold TCA solution.

-

Add BSA as a carrier and centrifuge to precipitate proteins and the lipid product.

-

Wash the pellet to remove unincorporated [³H]-acetyl-CoA.

-

Quantify the radioactivity in the pellet using a liquid scintillation counter to determine the amount of [³H]-PAF formed.

-

LC-MS/MS is the gold standard for accurate and specific quantification of different PAF isoforms, as it can distinguish this compound from isobaric molecules like lysophosphatidylcholine (lysoPC) that can interfere with other methods.

-

Principle: Biological samples are processed to extract lipids. The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a mass spectrometer. Selected reaction monitoring (SRM) is often used for high sensitivity and specificity.

-

Procedure (General Outline):

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cells) using a standard method like Bligh-Dyer or Folch extraction.

-

Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography (RPLC).

-

Mass Spectrometry Detection:

-

Ionize the sample using electrospray ionization (ESI). Analysis in negative ion mode can improve specificity by detecting unique acetate (B1210297) adducts of PAF.

-

Use a tandem mass spectrometer to perform collisionally-activated dissociation.

-

Monitor for specific precursor-to-product ion transitions (SRM). For this compound, a characteristic transition can be from its acetate adduct (m/z 582) to a unique product ion (m/z 466).

-

-

Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known amount of a deuterated internal standard (e.g., [d4] 16:0 PAF). This method allows for the absolute quantification of PAF species in complex biological samples.

-

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biosynthesis of platelet-activating factor and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the De Novo Synthesis Pathway of C16-PAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the de novo synthesis pathway of Platelet-Activating Factor (PAF) with a C16 alkyl chain at the sn-1 position (C16-PAF), a potent lipid mediator implicated in a variety of physiological and pathological processes. This document outlines the core enzymatic steps, presents available quantitative data, details key experimental protocols for pathway investigation, and provides visual representations of the biochemical cascade and experimental workflows.

Introduction to the De Novo Synthesis of this compound

Platelet-Activating Factor (PAF) is a class of bioactive phospholipids (B1166683) that play a crucial role in cell signaling. The this compound isoform, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a significant molecular species involved in processes such as inflammation, allergic responses, and neuronal signaling. While the "remodeling pathway" of PAF synthesis is often associated with rapid, stimulus-induced production, the "de novo" pathway is considered a primary route for constitutive PAF synthesis and for maintaining physiological levels of this lipid mediator.[1]